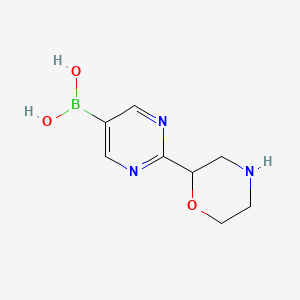
(R)-(6-Hydroxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl 3,5-bis(trifluoromethyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-(6-Hydroxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl 3,5-bis(trifluoromethyl)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a quinuclidine moiety, and a benzoate ester, each contributing to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(6-Hydroxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl 3,5-bis(trifluoromethyl)benzoate typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Quinuclidine Moiety Introduction: The quinuclidine moiety can be introduced via a Mannich reaction, where formaldehyde and a secondary amine react with the quinoline derivative.
Vinyl Group Addition: The vinyl group can be added through a Heck reaction, involving the coupling of a halogenated quinoline derivative with an alkene in the presence of a palladium catalyst.
Benzoate Ester Formation: The final step involves esterification, where the hydroxyl group of the quinoline derivative reacts with 3,5-bis(trifluoromethyl)benzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group on the quinoline core can undergo oxidation to form a quinone derivative.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation conditions.
Substitution: The trifluoromethyl groups on the benzoate ester can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium on carbon catalyst.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Ethyl-substituted derivatives.
Substitution: Products with nucleophiles replacing the trifluoromethyl groups.
科学研究应用
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Medicine
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of ®-(6-Hydroxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl 3,5-bis(trifluoromethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, while the quinuclidine moiety can interact with acetylcholine receptors. The benzoate ester can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
相似化合物的比较
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial drugs.
Quinuclidine Derivatives: Compounds like quinuclidine itself, which is used as a catalyst in organic synthesis.
Benzoate Esters: Compounds like methyl benzoate, which is used as a flavoring agent and solvent.
Uniqueness
The uniqueness of ®-(6-Hydroxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl 3,5-bis(trifluoromethyl)benzoate lies in its combination of these three distinct moieties, which confer a unique set of chemical and biological properties
属性
分子式 |
C28H24F6N2O3 |
|---|---|
分子量 |
550.5 g/mol |
IUPAC 名称 |
[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-hydroxyquinolin-4-yl)methyl] 3,5-bis(trifluoromethyl)benzoate |
InChI |
InChI=1S/C28H24F6N2O3/c1-2-15-14-36-8-6-16(15)11-24(36)25(21-5-7-35-23-4-3-20(37)13-22(21)23)39-26(38)17-9-18(27(29,30)31)12-19(10-17)28(32,33)34/h2-5,7,9-10,12-13,15-16,24-25,37H,1,6,8,11,14H2/t15-,16-,24-,25+/m0/s1 |
InChI 键 |
PUJICWBMQMYISO-IWSVTGILSA-N |
手性 SMILES |
C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)O)OC(=O)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
规范 SMILES |
C=CC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)OC(=O)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




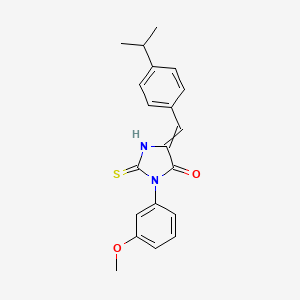
![[3-(Difluoromethoxymethyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B14081455.png)
![5-(2-hydroxyphenyl)-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14081474.png)
![8,16-Diazapentacyclo[7.7.4.0^{1,9}.0^{2,7}.0^{10,15}]icosa-2,4,6,10(15),11,13-hexaene](/img/structure/B14081478.png)
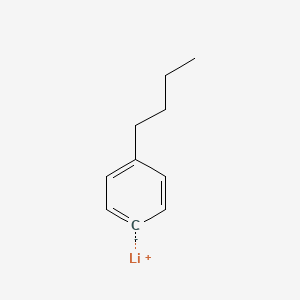
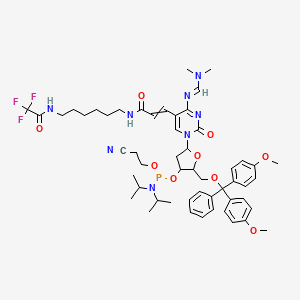
![1-(4-Fluorophenyl)-2-(6-methoxy-1,3-benzothiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081491.png)
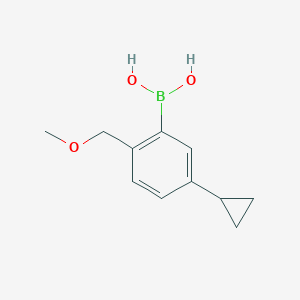
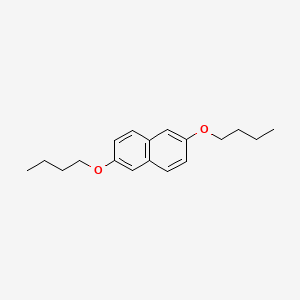
![5,7-Dichloro-1-(3-methoxyphenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081519.png)

